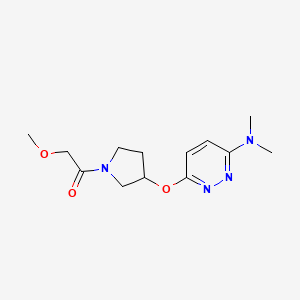

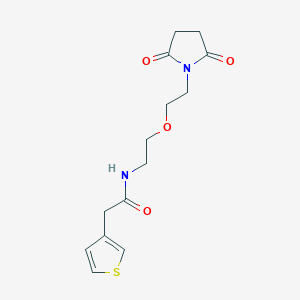

![molecular formula C13H17ClN4S B2437136 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine CAS No. 1206993-02-3](/img/structure/B2437136.png)

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.

科学的研究の応用

1. Pharmacological Activity Prediction

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine and similar compounds have been studied in quantitative structure-activity relationship (QSAR) analysis. This research helps in predicting the pharmacological activity of new drug candidates based on chromatographic and biological activity data, particularly for H1-antihistamine activity (Brzezińska, Kośka, & Walczyński, 2003).

2. Antimicrobial Synthesis and Evaluation

Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This includes the synthesis of compounds exhibiting antibacterial and antifungal activities, such as those derived from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

3. Anti-inflammatory Activity Assessment

Some derivatives of this compound have been synthesized and their in-vitro and in-vivo anti-inflammatory activities have been evaluated. These studies contribute to understanding the potential therapeutic uses of such compounds in treating inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

4. Electrochemical Synthesis and Oxidation Studies

Research has been conducted on the electrochemical synthesis of arylthiobenzazoles using derivatives of this compound. This study explores the electrochemical oxidation processes and the potential applications of these compounds in various chemical syntheses (Amani & Nematollahi, 2012).

5. Anticancer Activity Analysis

Some piperazine derivatives, including those similar to this compound, have been evaluated for their anticancer activity. This research is vital in understanding how these compounds can be used in developing new cancer therapies (Turov, 2020).

作用機序

Target of Action

The primary targets of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, affecting the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which is known to mediate these physiological responses .

生化学分析

Biochemical Properties

The biochemical properties of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine are largely attributed to its interaction with various enzymes and proteins. For instance, it has been found to exhibit anti-inflammatory and analgesic activities, which are believed to be mediated through the inhibition of cyclo-oxygenase (COX) pathways . This compound interacts with COX enzymes, which play a crucial role in the biosynthesis of prostaglandins, key mediators of inflammation and pain .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways and gene expression . It has been suggested that this compound may exert its effects by modulating the activity of key enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and mediating its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits stability and can exert long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dependent on the dosage administered . While specific threshold effects have not been reported, it is known that high doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

It is known that this compound interacts with enzymes involved in the COX pathways, which play a crucial role in the metabolism of arachidonic acid to prostaglandins .

特性

IUPAC Name |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQGDOKZDVPPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide](/img/structure/B2437061.png)

![Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2437064.png)

![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate](/img/structure/B2437071.png)

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2437072.png)

![Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)